6-(4-bromo-1H-pyrazol-3-yl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is a complex heterocyclic compound that combines several functional groups, including a pyrazole, triazole, and thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Construction of the triazole ring: This involves the cyclization of hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.
Formation of the thiadiazole ring: This step involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions.
Coupling reactions: The final step involves the coupling of the synthesized heterocyclic rings with a phenyl methyl ether moiety under appropriate conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structure and functional groups. .
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of other complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring also show comparable properties in medicinal chemistry and materials science
Uniqueness
4-[6-(4-BROMO-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is unique due to the combination of multiple heterocyclic rings in a single molecule, providing a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9BrN6OS |
---|---|
Molecular Weight |
377.22 g/mol |
IUPAC Name |
6-(4-bromo-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H9BrN6OS/c1-21-8-4-2-7(3-5-8)11-17-18-13-20(11)19-12(22-13)10-9(14)6-15-16-10/h2-6H,1H3,(H,15,16) |
InChI Key |
AFJFXHIIQXBJLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.